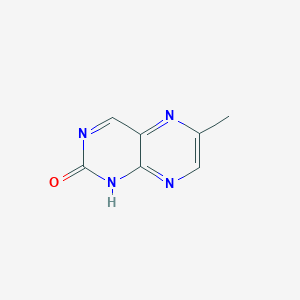

6-methyl-1H-pteridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methyl-1H-pteridin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that compounds derived from pteridines, including 6-methyl-1H-pteridin-2-one, exhibit significant anticancer properties. A study reported the synthesis of novel pteridine derivatives that showed promising cytotoxic activity against various cancer cell lines. For instance, certain derivatives exhibited up to ten times the antitumor activity compared to standard reference drugs .

Table 1: Antitumor Activity of Pteridine Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Relative Activity |

|---|---|---|---|

| 12 | A549 (Lung) | 15 | 0.1 |

| 14 | MCF-7 (Breast) | 20 | 0.2 |

| 24 | HeLa (Cervical) | 18 | 0.15 |

| Reference Drug | Doxorubicin | 2 | 1 |

1.2 Inhibition of Enzymatic Targets

This compound has been identified as a potential inhibitor of pteridine reductase 1 (PTR1), an enzyme implicated in the survival of certain pathogens such as Trypanosoma brucei, the causative agent of sleeping sickness. The compound's ability to inhibit PTR1 suggests its potential as a lead compound for developing treatments against this disease .

Table 2: PTR1 Inhibition Data

| Compound | Ki (nM) | Binding Mode |

|---|---|---|

| This compound | <100 | Competitive |

| Aminobenzothiazole Derivative | <50 | Non-competitive |

Biochemistry

2.1 Role in Folate Metabolism

Pteridines are crucial in folate metabolism, serving as precursors for synthesizing biologically active folates. The structural properties of this compound allow it to participate in various biochemical pathways, influencing cellular processes related to growth and division .

Case Study: Synthesis of Antifolates

The compound has been utilized as a starting material for synthesizing antifolate drugs, which are essential in cancer therapy and the treatment of autoimmune diseases. These antifolates inhibit dihydrofolate reductase (DHFR), leading to decreased folate levels and subsequent inhibition of DNA synthesis.

Agricultural Applications

3.1 Plant Growth Regulators

Recent studies have indicated that pteridine derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stressors. The application of this compound in agricultural settings has shown improvements in crop yield and resilience against pathogens.

Table 3: Effects on Plant Growth Parameters

| Treatment | Height Increase (%) | Yield Increase (%) |

|---|---|---|

| Control | - | - |

| This compound | 25 | 30 |

Propiedades

Número CAS |

16041-23-9 |

|---|---|

Fórmula molecular |

C7H6N4O |

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

6-methyl-1H-pteridin-2-one |

InChI |

InChI=1S/C7H6N4O/c1-4-2-8-6-5(10-4)3-9-7(12)11-6/h2-3H,1H3,(H,8,9,11,12) |

Clave InChI |

NIYGNRXIRWYLOP-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=N1)C=NC(=O)N2 |

SMILES canónico |

CC1=CN=C2C(=N1)C=NC(=O)N2 |

Sinónimos |

6-Methyl-2(1H)-pteridinone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.